1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes an ethoxy group, a methylbenzenesulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the sulfonyl chloride: This can be achieved by reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonamide intermediate.
Amidation: The final step involves the reaction of the sulfonamide intermediate with isopropylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield an aldehyde or carboxylic acid, while reduction of the sulfonyl group may yield a sulfide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific molecular targets. It may interact with enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-(4-ETHOXY-3-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl and carboxamide groups also contributes to its distinct properties.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-5-24-17-7-6-16(12-14(17)4)25(22,23)20-10-8-15(9-11-20)18(21)19-13(2)3/h6-7,12-13,15H,5,8-11H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHPRYMOEVPUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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